Azide-PEG6-amido-C16-Boc

Lipid Nanoparticles pDNA Delivery PEG-lipid

Select Azide-PEG6-amido-C16-Boc for PROTAC synthesis where C16 lipid anchoring and PEG6 flexibility are critical. The C16 chain enhances LNP transfection in HepG2 and RAW264.7 cells versus C14 analogs, while the azide enables CuAAC/SPAAC bioorthogonal conjugation. With ≥98% purity and Boc protection for synthetic versatility, this linker outperforms shorter PEG or alkyl variants. Ideal for liver-targeted PROTACs and modular LNP functionalization. Order now for systematic linker optimization studies.

Molecular Formula C36H70N4O9
Molecular Weight 703.0 g/mol
Cat. No. B8106254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG6-amido-C16-Boc
Molecular FormulaC36H70N4O9
Molecular Weight703.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C36H70N4O9/c1-36(2,3)49-35(42)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(41)38-20-22-43-24-26-45-28-30-47-32-33-48-31-29-46-27-25-44-23-21-39-40-37/h4-33H2,1-3H3,(H,38,41)
InChIKeyLARFNDRXYOWBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azide-PEG6-amido-C16-Boc: A Bifunctional PROTAC Linker and Click Chemistry Reagent with Defined PEG6 Spacer and C16 Lipid Anchor


Azide-PEG6-amido-C16-Boc (synonym: 17-(Azide-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester) is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker and a click chemistry reagent. It integrates a polyethylene glycol (PEG6) spacer, a 16-carbon (C16) alkyl chain, and an azide functional group . The compound is designed to facilitate the synthesis of PROTAC molecules, which recruit target proteins to E3 ubiquitin ligases for selective degradation via the ubiquitin-proteasome system . The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for bioorthogonal conjugation .

Why Simple Substitution of Azide-PEG6-amido-C16-Boc with Other PEG-Lipid Linkers Can Compromise LNP Performance and PROTAC Efficacy


The performance of lipid-based nanoparticles (LNPs) and PROTAC molecules is exquisitely sensitive to the structural parameters of PEG-lipid linkers. Studies have demonstrated that variations in the acyl chain length of PEG-lipids (e.g., C14 vs. C16 vs. C18) significantly alter LNP physicochemical properties, in vitro transfection efficiency, and in vivo pharmacokinetics [1]. For instance, C16 PEG-lipid formulations can improve transfection efficiency in specific cell lines (HepG2 and RAW264.7) compared to C14 formulations, while C18 lipids may compromise hepatic gene knockdown [1][2]. Similarly, the PEG chain length directly influences linker flexibility, solubility, and the resultant PROTAC ternary complex formation, making direct substitution without empirical validation highly risky . The specific combination of a C16 alkyl chain, PEG6 spacer, and terminal azide group in Azide-PEG6-amido-C16-Boc imparts a unique set of properties that cannot be assumed for analogs with different tail lengths, PEG repeats, or functional groups.

Quantitative Differentiation of Azide-PEG6-amido-C16-Boc Against Structural Analogs and In-Class Candidates


Lipid Tail Length-Dependent Transfection Efficiency in pDNA-LNPs: C16 vs. C14

While not a direct head-to-head study on Azide-PEG6-amido-C16-Boc, class-level evidence demonstrates that C16 PEG-lipids confer distinct advantages in pDNA-LNP transfection for specific cell lines. A comparative study of LNPs formulated with C14 and C16 PEG-lipids showed that C16 formulations improved transfection efficiency in HepG2 and RAW264.7 cells, whereas C14 formulations were more effective in L929 and JAWSII cells [1]. This cell-type specific performance highlights that selecting the C16 variant over a C14 analog is critical for applications targeting hepatocyte (HepG2) or macrophage-like (RAW264.7) cell lines.

Lipid Nanoparticles pDNA Delivery PEG-lipid Transfection Efficiency

PEG6 Spacer Length Optimization for PROTAC Linker Flexibility and Solubility

The PEG6 spacer in Azide-PEG6-amido-C16-Boc provides a specific balance between flexibility and solubility for PROTAC applications. While direct comparative data for this exact compound is limited, general PROTAC linker design principles indicate that a PEG6 length (approximately 6 ethylene glycol units) offers a moderate spatial separation that can be optimal for forming the ternary complex between the target protein, PROTAC, and E3 ligase . Shorter PEG linkers (e.g., PEG2, PEG3) may restrict conformational freedom and reduce efficacy, while significantly longer PEG linkers (e.g., PEG12, PEG24) can increase molecular weight and potentially complicate synthesis or pharmacokinetics without necessarily improving degradation activity .

PROTAC Linker Design PEG Spacer Ternary Complex Formation

Azide Group Enables Bioorthogonal Click Chemistry Conjugation

The terminal azide group on Azide-PEG6-amido-C16-Boc enables highly specific and efficient bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . This functional group is a key differentiator from analogous compounds with terminal amines or carboxylic acids, which require less specific, often more complex, coupling chemistries (e.g., amide bond formation using EDC/NHS) that can be less efficient in complex biological environments. The azide group allows for precise, covalent attachment to alkyne-modified payloads, including fluorescent dyes, targeting ligands, or drug molecules, under mild conditions .

Click Chemistry CuAAC SPAAC Bioconjugation

Boc-Protected Carboxylic Acid Terminal Group

The compound features a tert-butyl ester (Boc) protecting group on the carboxylic acid terminus . This is a crucial design element for use as a synthetic intermediate. The Boc group prevents unwanted reactions at the carboxylic acid during PROTAC assembly and can be cleanly removed under mild acidic conditions (e.g., TFA) to reveal a free carboxylic acid for further conjugation or to improve aqueous solubility of the final construct. This differentiates it from analogs with a free carboxylic acid (e.g., Amino-PEG6-amido-C16-COOH) which may be prone to side reactions or reduced stability during multi-step synthesis .

PROTAC Linker Synthetic Intermediate Boc Deprotection

Reported Purity and Solubility Benchmarks

Commercial suppliers report a purity of ≥98% for Azide-PEG6-amido-C16-Boc , which is a standard high-purity grade for research applications. The compound's solubility in DMSO is reported at 10 mM . This solubility profile is typical for this class of PROTAC linkers and is sufficient for most in vitro assays, but users should confirm solubility in their specific buffer systems. While not a unique differentiator, these specifications provide a baseline for procurement quality.

PROTAC Linker Purity Solubility Procurement

Recommended Research and Industrial Applications for Azide-PEG6-amido-C16-Boc


Synthesis of PROTACs Targeting Proteins in Hepatic or Immune Cell Lines

Based on class-level evidence that C16 PEG-lipids enhance LNP transfection in HepG2 and RAW264.7 cells [1], Azide-PEG6-amido-C16-Boc can be strategically selected as a linker for PROTACs intended for degradation of targets in hepatocyte or macrophage lineages. The azide group allows for facile conjugation to alkyne-modified E3 ligase ligands or target protein warheads via click chemistry, while the Boc group provides synthetic flexibility .

Functionalization of Lipid Nanoparticles (LNPs) for Targeted Delivery

The C16 alkyl chain can serve as a lipid anchor for incorporation into LNP bilayers, while the azide group enables subsequent surface functionalization with alkyne-modified targeting ligands or imaging agents via CuAAC or SPAAC [1]. This is particularly relevant for LNPs designed for liver or immune cell targeting, where C16-PEG lipids have shown improved performance . The compound can be used to create modular, surface-functionalized LNPs for research into nucleic acid or drug delivery.

Development of Bifunctional Probes for Chemical Biology

The combination of a hydrophobic C16 anchor and a hydrophilic PEG6 spacer with a clickable azide group makes Azide-PEG6-amido-C16-Boc a versatile building block for creating bifunctional probes. Researchers can use the azide group to attach a fluorescent dye or affinity tag, and the C16 tail for membrane insertion or to modify nanoparticle surfaces. The Boc group provides a handle for further derivatization after deprotection, enabling the creation of complex, multi-functional probes for studying protein localization, protein-protein interactions, or cellular uptake mechanisms.

Screening of PROTAC Linker Libraries in Early-Stage Drug Discovery

In the absence of extensive comparative data, Azide-PEG6-amido-C16-Boc serves as a representative member of a PEG-lipid linker library for systematic screening. By comparing PROTACs built with this linker against those using C14 or C18 analogs, or PEG3/PEG12 variants, researchers can empirically determine the optimal linker parameters for a given target protein and E3 ligase pair. The compound's commercial availability and defined structure make it a practical starting point for such optimization studies.

Technical Documentation Hub

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